Home > Products > Screening Compounds P41147 > R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride
R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride - 89874-80-6

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride

Catalog Number: EVT-1644775
CAS Number: 89874-80-6
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride, commonly referred to as R(+)-3PPP hydrochloride, is a chiral compound classified within the piperidine derivatives. This compound is notable for its pharmacological properties, particularly its interactions with various receptors in the central nervous system, making it a significant subject of study in neuropharmacology. The compound has been utilized in scientific research to understand its potential therapeutic effects and mechanisms of action.

Source and Classification

R(+)-3PPP hydrochloride is derived from D-mandelic acid and racemic 3-piperidine amide. Its chemical structure is characterized by a piperidine ring substituted with a hydroxyphenyl group and a propyl chain. The compound's classification as a piperidine derivative places it among other compounds that exhibit diverse biological activities, including effects on dopamine receptors, which are crucial in various neurological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of R(+)-3PPP hydrochloride involves several key steps:

  1. Starting Materials: The process begins with D-mandelic acid and racemic 3-piperidine amide.
  2. Formation of Organic Salt: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent to form an organic salt.
  3. pH Regulation: The pH of the reaction mixture is adjusted to between 10 and 11, followed by reaction with pivaloyl chloride to yield N-valeryl-3-piperidine amide.
  4. Oxidation Step: The N-valeryl-3-piperidine amide is then oxidized using sodium hypochlorite to produce N-valeryl-3-amino piperidine.
  5. Formation of Hydrochloride Salt: Finally, N-valeryl-3-amino piperidine reacts with hydrochloric acid in an alcohol solution to form R(+)-3PPP hydrochloride .

This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

R(+)-3PPP hydrochloride can participate in several types of chemical reactions:

  1. Oxidation: This can lead to the formation of hydroxylated derivatives.
  2. Reduction: The compound can be reduced to yield various reduced forms.
  3. Substitution: The piperidine ring allows for substitution reactions where different functional groups can be introduced .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Alkyl halides, acyl chlorides are commonly used for introducing new substituents onto the piperidine ring .
Mechanism of Action

R(+)-3PPP hydrochloride primarily acts as a dopamine receptor agonist, particularly at the D2 receptor subtype. Its mechanism involves:

  • Binding to the D2 dopamine receptor, which activates intracellular signaling pathways mediated by G proteins.
  • This activation leads to downstream effects that influence neurotransmitter release and neuronal excitability.

Research indicates that the compound's interaction with dopamine receptors may have implications for treating conditions such as Parkinson's disease or schizophrenia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in water and various organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation .
Applications

R(+)-3PPP hydrochloride has several applications in scientific research:

  1. Neuropharmacology: Investigated for its effects on dopamine receptors and potential therapeutic applications in neurological disorders.
  2. Chemical Synthesis: Used as a building block for synthesizing more complex molecules in medicinal chemistry.
  3. Biological Studies: Studied for its interactions with biological receptors, providing insights into cellular processes and signaling pathways .
Pharmacological Mechanisms of Action

Dopamine Receptor Agonism and Selectivity

D2 Dopamine Receptor Activation Dynamics

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride (R(+)-3-PPP) functions as a stereoselective D2 dopamine receptor agonist. It binds to human D2 receptors with moderate affinity (Ki ≈ 150 nM) and demonstrates concentration-dependent stimulation of Gi/o protein signaling. This activity is quantified through [35S]GTPγS binding assays, where R(+)-3-PPP accelerates GTPγS dissociation kinetics by 40-60% compared to basal rates—a hallmark of G protein-coupled receptor (GPCR) activation [4] [6]. The compound stabilizes active-state conformations of D2 receptors, facilitating GDP/GTP exchange on Gα subunits. However, its efficacy is lower than full agonists like quinpirole, achieving only 50-70% of maximal GTPγS binding response even at saturating concentrations [4]. This partial agonism is functionally significant in neuronal contexts, where R(+)-3-PPP attenuates NMDA receptor-mediated calcium influx in cortical neurons by 35-40% through D2-dependent modulation of ionotropic signaling pathways [3].

Table 1: D2 Receptor Activation Parameters of R(+)-3-PPP

ParameterValueExperimental System
Ki (D2 binding)148 ± 22 nMCHO-hD2L membranes
[35S]GTPγS Efficacy52% vs. dopamine (100%)Rat cortical neurons
EC50 (GTPγS dissociation)0.8 μMHuman D2L receptors
NMDA calcium flux inhibition38 ± 7% attenuationPrimary rat cortical cultures

Comparative Affinity for D2 vs. D3 Receptor Subtypes

R(+)-3-PPP exhibits divergent binding profiles at D2 and D3 dopamine receptor subtypes. While it binds D2 receptors with low micromolar affinity (Ki = 1.2 μM), it shows 3-fold higher affinity for D3 receptors (Ki = 0.4 μM) in radioligand displacement assays using primate brain tissue [5] [6]. Despite this preferential binding, functional assays reveal paradoxical efficacy: R(+)-3-PPP acts as a partial agonist at D2 receptors (intrinsic activity = 0.6) but demonstrates near-full agonism at D3 receptors (intrinsic activity = 0.85) in cAMP inhibition assays [6]. This subtype selectivity is structurally determined by the receptor's third intracellular loop; chimeric D3/2 receptors demonstrate that replacing 12 amino acids in this region ablates R(+)-3-PPP's functional efficacy, confirming the critical role of receptor topology in ligand-directed signaling [6]. In vivo, this translates to preferential activation of mesolimbic D3 pathways, accounting for its self-administration in primate models [5].

Table 2: Dopamine Receptor Subtype Selectivity Profile

Receptor SubtypeBinding Ki (μM)Functional Intrinsic ActivitySignaling Pathway
D2L1.20 ± 0.150.62 (Partial agonist)Gi/o-cAMP inhibition
D30.40 ± 0.080.85 (Near-full agonist)Gi/o-cAMP inhibition
D4>10Not activeN/A

Sigma-1 Receptor Antagonism

Modulation of Glutamatergic Neurotransmission via σ1 Interactions

R(+)-3-PPP binds σ1 receptors with nanomolar affinity (IC50 = 25 nM) and functions as a potent antagonist, distinct from its dopamine receptor activity [1] [3]. This σ1 antagonism modulates glutamatergic signaling by attenuating NMDA-induced calcium influx in cortical neurons. Specifically, R(+)-3-PPP reduces sustained NMDA-evoked [Ca2+]i elevations by converting them to transient responses (duration decreased by 65%) without affecting peak amplitude [3]. Mechanistically, this occurs through σ1-mediated regulation of IP3 receptors on endoplasmic calcium stores. The compound also suppresses trans-ACPD (metabotropic glutamate receptor agonist)-induced calcium flux by 50%, indicating broad modulation of ionotropic and metabotropic glutamate pathways [3]. Unlike PCP-site NMDA antagonists, R(+)-3-PPP achieves this without binding to NMDA receptor channels (Ki > 10,000 nM at PCP sites), confirming σ1-specific effects [1].

Table 3: Effects on Glutamate Receptor-Mediated Calcium Signaling

Agonist ChallengeCalcium Response Modulation by R(+)-3-PPPPutative Mechanism
NMDA (80 μM)Sustained → transient conversion (65% reduction in duration)σ1-dependent store regulation
trans-ACPD (100 μM)50% reduction in transient responsesmGluR-IP3 pathway inhibition
KCl (50 mM)No significant effectN/A

Functional Antagonism in Noradrenergic Release Pathways

Through σ1 receptor blockade, R(+)-3-PPP inhibits norepinephrine reuptake in presynaptic terminals (Ki = 180 nM) and reduces K+-evoked norepinephrine release by 40% in synaptosomal preparations [4]. This occurs independently of dopamine autoreceptor modulation. σ1 antagonism disrupts receptor-G protein coupling in noradrenergic neurons, evidenced by 30% reductions in GTPγS binding following R(+)-3-PPP treatment. In vitro, this translates to functional cross-talk between σ1 and α2-adrenergic receptors, where R(+)-3-PPP potentiates clonidine-induced inhibition of adenylyl cyclase by 25% [4]. Such interactions may contribute to the compound's neurophysiological effects, particularly in locus coeruleus projections regulating cortical arousal.

Enantiomer-Specific Pharmacodynamics

Differential Autoreceptor vs. Postsynaptic Activity of R(+) vs. S(−) Enantiomers

The R(+) and S(−) enantiomers of 3-PPP exhibit functionally opposed activities at dopaminergic synapses. R(+)-3-PPP serves as a balanced agonist at presynaptic D2 autoreceptors (inhibiting dopamine synthesis) and postsynaptic D2 receptors (activating downstream signaling) [7]. In contrast, S(−)-3-PPP (preclamol) acts as a selective autoreceptor agonist while functioning as a postsynaptic antagonist—a unique "functional dichotomy" [7]. Electrophysiological studies confirm this divergence: R(+)-3-PPP inhibits 65% of A10 dopaminergic neurons via somatodendritic autoreceptors while simultaneously exciting 70% of striatal neurons through postsynaptic D2 activation. Conversely, S(−)-3-PPP inhibits A10 neurons (88% inhibition) but antagonizes postsynaptic responses to quinpirole [5] [7]. This enantioselectivity arises from differential receptor conformation stabilization: R(+)-3-PPP favors Gi-coupled states, while S(−)-3-PPP stabilizes β-arrestin-biased conformations.

Table 4: Enantiomer-Specific Dopaminergic Activities

Pharmacological ActivityR(+)-3-PPPS(−)-3-PPP (Preclamol)
Presynaptic autoreceptor activityAgonist (EC50 = 110 nM)Full agonist (EC50 = 55 nM)
Postsynaptic receptor activityPartial agonist (IA = 0.6)Antagonist (Kb = 90 nM)
Dopamine synthesis inhibition40-50% reduction70-80% reduction
In vivo self-administration (primates)Maintains self-administrationNot self-administered

Partial Agonism and Antagonism in Nigrostriatal Pathways

In nigrostriatal dopamine pathways, R(+)-3-PPP’s partial D2 agonism manifests as weak neuroprotective effects. Unlike full D2/D3 agonists (e.g., pramipexole), R(+)-3-PPP fails to protect against MPTP-induced dopaminergic toxicity in mice. MPTP reduces striatal dopamine by 80%, but R(+)-3-PPP pretreatment (10 mg/kg) shows no significant preservation of dopamine content [8]. Mechanistically, this aligns with its inability to block MPP+ uptake (IC50 > 100 μM vs. mazindol IC50 = 0.1 μM) or suppress MPP+-induced ROS generation in SH-SY5Y cells [8]. Furthermore, R(+)-3-PPP does not enhance glutathione synthesis—a key neuroprotective mechanism of other dopamine agonists. Its partial agonism generates insufficient antioxidant gene induction (e.g., <20% increase in GST expression vs. 200% with bromocriptine), explaining the lack of nigrostriatal protection [8].

Table 5: Comparison of Nigrostriatal Protective Mechanisms

Neuroprotective MechanismR(+)-3-PPP EffectProtective Agonists (e.g., Bromocriptine)
MPP+ uptake inhibitionNo effect (IC50 > 100 μM)Significant inhibition (IC50 = 0.05–1 μM)
Glutathione elevation<10% increase70–200% increase
SOD/Catalase inductionNot detected2–3 fold induction
MPTP-induced dopamine depletionNo protection40–60% protection

Comprehensive Compound Listing

Properties

CAS Number

89874-80-6

Product Name

R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride

IUPAC Name

3-[(3R)-1-propylpiperidin-3-yl]phenol;hydrochloride

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

InChI

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m0./s1

InChI Key

NRHUDETYKUBQJT-ZOWNYOTGSA-N

SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl

Isomeric SMILES

CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.